ethyl (Z)-2-acetylhex-4-enoate
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Overview
Description
Ethyl (Z)-2-acetylhex-4-enoate is an organic compound characterized by its ester functional group and a double bond in the Z-configuration. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (Z)-2-acetylhex-4-enoate can be synthesized through the esterification of (Z)-2-acetylhex-4-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to drive the reaction to completion. This method ensures higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-acetylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethyl (Z)-2-acetylhex-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-acetylhex-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then participate in various biochemical pathways. The double bond in the Z-configuration may also influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-2-acetylhex-4-enoate: The E-isomer of the compound, differing in the configuration around the double bond.
Methyl (Z)-2-acetylhex-4-enoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (Z)-3-acetylhex-4-enoate: Similar structure but with the acetyl group at a different position.
Uniqueness
This compound is unique due to its specific Z-configuration, which can significantly influence its chemical reactivity and biological interactions. This configuration can lead to different stereochemical outcomes in reactions compared to its E-isomer or other similar compounds .
Properties
CAS No. |
29149-74-4 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl (Z)-2-acetylhex-4-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h4,6,9H,5,7H2,1-3H3/b6-4- |
InChI Key |
ODKLJRKSCHDRIK-XQRVVYSFSA-N |
Isomeric SMILES |
CCOC(=O)C(C/C=C\C)C(=O)C |
Canonical SMILES |
CCOC(=O)C(CC=CC)C(=O)C |
Origin of Product |
United States |
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